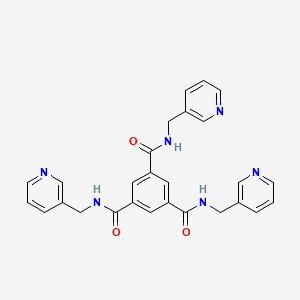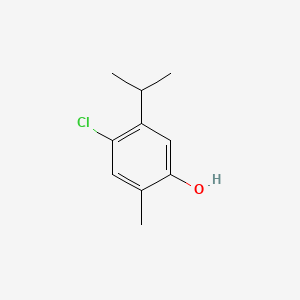
Chlorcarvacrol
Overview
Description
It is primarily used as a medication for treating hemorrhoids, anal fissures, and pruritus ani . Carvasept is a derivative of carvacrol, a monoterpenoid phenol that is found in the essential oil of oregano and thyme.
Mechanism of Action
Target of Action
Chlorcarvacrol, a derivative of carvacrol, is primarily known for its antimicrobial properties . It has shown strong antimicrobial activity against a wide range of Gram-positive and -negative bacteria . The primary targets of this compound are these bacterial cells, particularly those associated with certain conditions such as hemorrhoids .
Mode of Action
This compound acts as an antiseptic and preservative . It inhibits the growth of bacteria associated with hemorrhoids It is known that the antimicrobial effects of similar compounds are closely related to their physico-chemical properties, including lipophilicity, partition coefficient, and h-bonding parameters .
Pharmacokinetics
It is known that carvacrol, a similar compound, has favorable drug-like properties, including physical and chemical properties and a pharmacokinetic profile that meets the parameters set by lipinski, veber, and egan for developing it as a drug
Result of Action
The primary result of this compound’s action is its antimicrobial effect, particularly against bacteria associated with certain conditions such as hemorrhoids . It has been suggested that this compound disrupts the biofilm architecture and interferes with cell viability more efficiently when it is in liquid contact with the bacterial biomass .
Biochemical Analysis
Biochemical Properties
Chlorcarvacrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in oxidative stress responses. It has been observed to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby enhancing the cellular defense mechanisms against oxidative damage. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa B (NF-κB), inhibiting its activation and subsequent inflammatory responses .
Cellular Effects
This compound exerts diverse effects on various cell types and cellular processes. In immune cells, this compound has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. It also influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound modulates the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant proteins. These molecular interactions collectively contribute to the anti-inflammatory and antioxidant effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant defense. At high doses, this compound can induce toxic effects, including liver and kidney damage. Studies have identified a threshold dose beyond which the adverse effects outweigh the benefits. It is crucial to determine the optimal dosage range for therapeutic applications of this compound to minimize toxicity while maximizing its pharmacological potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It undergoes phase I and phase II metabolism, with the involvement of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. These metabolic processes result in the formation of various metabolites, which are subsequently excreted from the body. This compound also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, facilitating its uptake and distribution across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and exerts its effects. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For instance, this compound can undergo phosphorylation, which directs it to the mitochondria, enhancing its ability to modulate mitochondrial function and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvasept can be synthesized through the chlorination of carvacrol. The reaction involves the substitution of a hydrogen atom on the aromatic ring of carvacrol with a chlorine atom. This can be achieved using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of Carvasept involves the large-scale chlorination of carvacrol. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome. The product is then purified through distillation or recrystallization to remove any impurities.
Types of Reactions:
Oxidation: Carvasept can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Carvasept can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of 2-chloro-3-isopropyl-6-methylbenzaldehyde.
Reduction: Formation of 2-chloro-3-isopropyl-6-methylphenol.
Substitution: Formation of 2-chloro-3-isopropyl-6-methyl-4-nitrophenol.
Scientific Research Applications
Carvasept has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Carvasept is studied for its antimicrobial properties. It has been shown to exhibit activity against a variety of bacterial and fungal strains.
Medicine: The compound is used in the formulation of topical medications for the treatment of hemorrhoids, anal fissures, and pruritus ani. Its anti-inflammatory and analgesic properties make it effective in alleviating symptoms associated with these conditions.
Industry: Carvasept is used in the production of disinfectants and antiseptics due to its antimicrobial properties. It is also used as a preservative in various formulations.
Comparison with Similar Compounds
Chloroxylenol: Used as an antiseptic and disinfectant.
Chlorothymol: Known for its antimicrobial properties and used in mouthwashes and antiseptic creams.
Chlorocresol: Used as a preservative in pharmaceuticals and cosmetics.
Carvasept’s unique structure allows it to be more effective in certain applications, particularly in the treatment of hemorrhoids and anal fissures, where its anti-inflammatory and analgesic properties are beneficial.
Properties
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXNOIULZQAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205219 | |
| Record name | Carvasept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-94-1 | |
| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carvasept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carvasept | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorcarvacrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carvasept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorocarvacrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORCARVACROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of chlorine atoms to alkylphenols affect their anthelmintic activity, specifically against Ascaris worms?
A2: Kochman's research demonstrated that incorporating chlorine atoms into alkylphenol molecules could enhance their effectiveness against Ascaris worms. [] Notably, 5-Chlorcarvacrol exhibited potent paralytic and lethal effects on Ascaris worms in vitro, even at very low concentrations (1:150,000). [] Furthermore, in vivo studies in dogs showed that 5-Chlorcarvacrol effectively expelled Ascaris worms at doses that did not cause toxicity, with reduced irritation compared to Carvacrol or Thymol. []
Q2: What other structural analogs of Chlorcarvacrol have been investigated for their anthelmintic properties?
A3: Beyond 5-Chlorcarvacrol, researchers have explored the anthelmintic potential of other alkylpolyhydroxylchlorobenzol derivatives, including 1-Octyl-5-chlororesorcinol and 5-Octyl-4-chloropyrocartochol. [] These compounds demonstrated promising activity against Ascaris worms, suggesting that further exploration of this structural class is warranted.
Q3: Are there any available analytical methods for differentiating between 4-Hexylresorcinol and 5-Chlorcarvacrol?
A4: Yes, a photometric method has been developed for the specific determination of 4-Hexylresorcinol in the presence of 5-Chlorcarvacrol. [] This method likely exploits differences in the absorption spectra or reactivity of the two compounds to allow for their individual quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





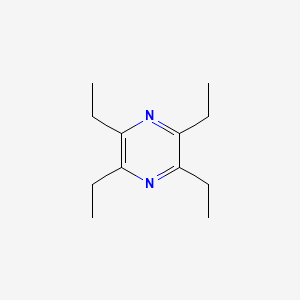
![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)
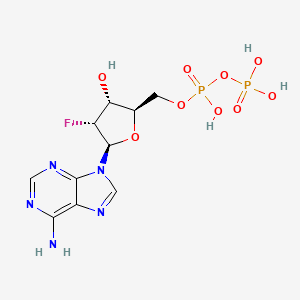

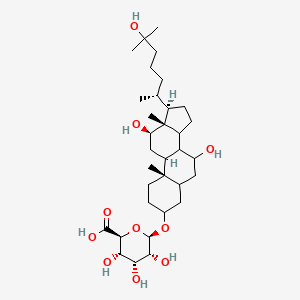

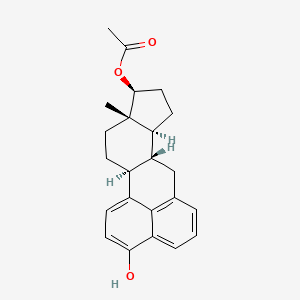
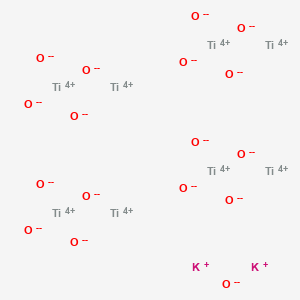
![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-ethylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221280.png)
